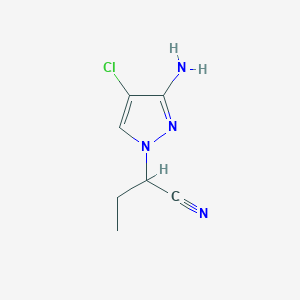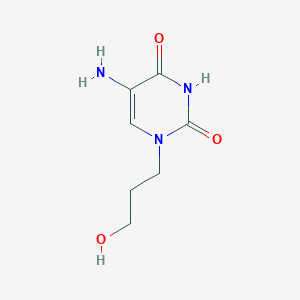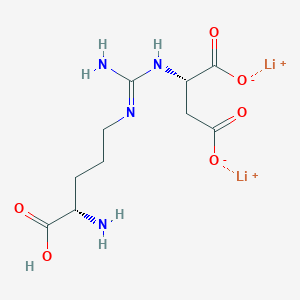
L-Argininosuccinicacidlithiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Argininosuccinic acid lithium salt is a chemical compound with the empirical formula C10H18N4O6 · xLi+. It is a basic amino acid synthesized by some cells from citrulline and aspartic acid. This compound is used as a precursor for arginine in the urea cycle or Citrulline-NO cycle .
Preparation Methods
L-Argininosuccinic acid lithium salt is synthesized from citrulline and aspartic acid through a reaction catalyzed by the enzyme argininosuccinate synthetase . The reaction conditions typically involve aqueous solutions and controlled temperatures to ensure the proper formation of the compound. Industrial production methods may involve large-scale fermentation processes where the necessary enzymes are produced by genetically modified microorganisms .
Chemical Reactions Analysis
L-Argininosuccinic acid lithium salt undergoes several types of chemical reactions:
Oxidation and Reduction:
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Hydrolysis: It can be hydrolyzed to form arginine and fumarate, especially under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and various catalysts. The major products formed from these reactions are arginine and fumarate .
Scientific Research Applications
L-Argininosuccinic acid lithium salt has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of arginine and other amino acids.
Biology: It plays a role in the urea cycle and the biosynthesis of polyamines.
Mechanism of Action
The mechanism of action of L-Argininosuccinic acid lithium salt involves its role as a precursor to arginine in the urea cycle. The compound is converted to arginine and fumarate by the enzyme argininosuccinate lyase . This process is crucial for the detoxification of ammonia in the liver and the production of nitric oxide, which has various physiological roles .
Comparison with Similar Compounds
L-Argininosuccinic acid lithium salt can be compared with other similar compounds such as:
Argininosuccinic acid disodium salt: Similar in structure but with sodium ions instead of lithium.
Carbamyl phosphate disodium salt: Another compound involved in the urea cycle but with different functional groups and roles.
Properties
Molecular Formula |
C10H16Li2N4O6 |
|---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
dilithium;(2S)-2-[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioate |
InChI |
InChI=1S/C10H18N4O6.2Li/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16;;/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14);;/q;2*+1/p-2/t5-,6-;;/m0../s1 |
InChI Key |
VCXQXPVAEFFUBO-USPAICOZSA-L |
Isomeric SMILES |
[Li+].[Li+].C(C[C@@H](C(=O)O)N)CN=C(N)N[C@@H](CC(=O)[O-])C(=O)[O-] |
Canonical SMILES |
[Li+].[Li+].C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,5S,9R,10S,13R,14R,17R)-17-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13073500.png)
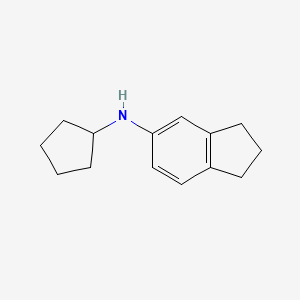
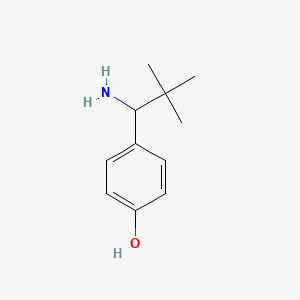

![6-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride](/img/structure/B13073529.png)

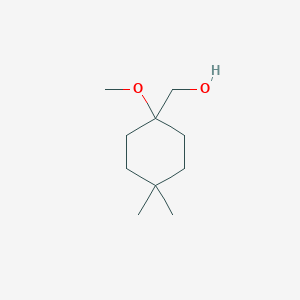
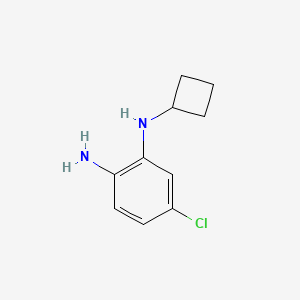
![(6-Bromooxazolo[5,4-b]pyridin-2-yl)methanamine](/img/structure/B13073560.png)
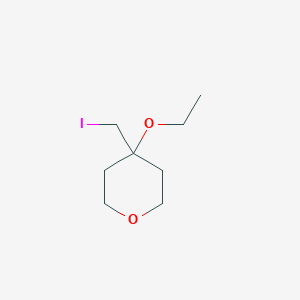
![(1R)-2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13073572.png)
